molecular formula C19H23N3O3 B3202556 8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-65-0

8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B3202556
CAS No.: 1021210-65-0
M. Wt: 341.4 g/mol
InChI Key: SZZWOBYQSHDMDF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic compound. It is related to the class of compounds known as 1,3,8-triazaspiro[4.5]decane-2,4-diones . These compounds are useful research reagents used in the synthesis of spirohydantoins from basic heterocyclic ketones .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a promising RIPK1 inhibitor . The stereochemical result of the Bucherer-Bergs reaction, which includes a series of sequential chemical steps, is due to the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one .


Molecular Structure Analysis

Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions . This suggests a complex three-dimensional structure with significant potential for specific interactions with other molecules.

Future Directions

The future directions for research on “8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” and related compounds could involve further exploration of their biological activity and potential therapeutic applications. For instance, necroptosis inhibitors, which include related compounds, have been identified as promising targets for therapeutic intervention .

Properties

IUPAC Name

8-[(E)-3-phenylprop-2-enoyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-12-22-17(24)19(20-18(22)25)10-13-21(14-11-19)16(23)9-8-15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3,(H,20,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZWOBYQSHDMDF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 6
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8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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